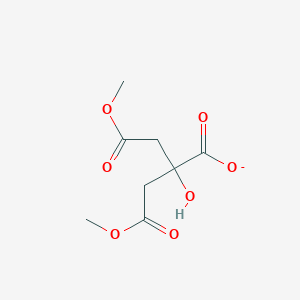
1,5-Dimethyl Citrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dimethyl Citrate is an organic compound with the molecular formula C8H12O7. It is a derivative of citric acid, characterized by the presence of two methyl groups attached to the citrate backbone. This compound is known for its applications in various fields, including its use as a plasticizer and solvent in the plastics industry .
準備方法
Synthetic Routes and Reaction Conditions
1,5-Dimethyl Citrate can be synthesized through the esterification of citric acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The resulting ester is then purified through distillation or crystallization techniques .
化学反応の分析
Types of Reactions
1,5-Dimethyl Citrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
1,5-Dimethyl Citrate has several scientific research applications:
作用機序
The mechanism of action of 1,5-Dimethyl Citrate involves its interaction with molecular targets such as nuclear factor kappa-B (NF-κB) and inducible nitric oxide synthase (iNOS). It inhibits the expression of these targets, thereby reducing inflammation. This compound also affects the cyclooxygenase-2 (COX-2) pathway, contributing to its anti-inflammatory effects .
類似化合物との比較
Similar Compounds
Dimethyl Malate: Another ester derivative of citric acid, used in similar applications.
Trimethyl Citrate: A related compound with three methyl groups, used as a plasticizer.
Butyl Citrate Derivatives: Compounds like 1-butyl-5-methyl citrate, used in the plastics industry.
Uniqueness
1,5-Dimethyl Citrate is unique due to its specific esterification pattern, which imparts distinct chemical and physical properties. Its anti-inflammatory properties also set it apart from other citrate derivatives .
生物活性
1,5-Dimethyl citrate (DMC) is a polycarboxylic acid derivative that has garnered attention for its diverse biological activities, particularly in the context of anti-inflammatory responses and antimicrobial properties. This compound is notably found in sea buckthorn (Hippophae rhamnoides) and has been studied for its effects on various cellular mechanisms. This article reviews the current understanding of the biological activity of this compound, highlighting key research findings, case studies, and potential applications in pharmacology.
- Molecular Formula : C8H12O7
- Molecular Weight : 220.18 g/mol
- CAS Number : 53798-96-2
This compound exhibits its biological effects primarily through modulation of inflammatory pathways. Research indicates that it can inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 mouse macrophages. The mechanism involves several key processes:
- Inhibition of NF-κB Pathway : DMC suppresses the activation of IκB kinase (IKKα/β), leading to decreased expression of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
- Reduction of Cytokine Production : It has been shown to lower levels of interleukin 6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are critical mediators of inflammation .
In Vitro Studies
A significant study conducted on RAW 264.7 macrophages demonstrated the following findings regarding the inhibitory effects of this compound:
| Concentration (μM) | NO Production Inhibition (%) | IL-6 Reduction (%) | TNF-α Reduction (%) |
|---|---|---|---|
| 50 | 40 | 30 | 25 |
| 100 | 65 | 50 | 45 |
The IC50 value for DMC was determined to be approximately 39.76 ± 0.16 μM, indicating a potent effect comparable to established nitric oxide synthase inhibitors .
Case Studies
- Anti-inflammatory Effects in Macrophages : A study published in Phytomedicine highlighted the efficacy of DMC in reducing inflammatory responses induced by LPS in RAW 264.7 cells. The study elucidated the molecular pathways affected by DMC, emphasizing its role in inhibiting the NF-κB signaling pathway .
- Antimicrobial Activity : DMC has also been investigated for its antimicrobial properties against various bacteria and yeast strains. It demonstrated significant activity, suggesting potential applications as a natural preservative or therapeutic agent .
- Pharmacological Potential : In a broader context, the compound's ability to modulate inflammatory responses positions it as a candidate for therapeutic development in conditions characterized by chronic inflammation .
特性
IUPAC Name |
2-hydroxy-4-methoxy-2-(2-methoxy-2-oxoethyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O7/c1-14-5(9)3-8(13,7(11)12)4-6(10)15-2/h13H,3-4H2,1-2H3,(H,11,12)/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYPVOJLUJUWKA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC(=O)OC)(C(=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11O7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













